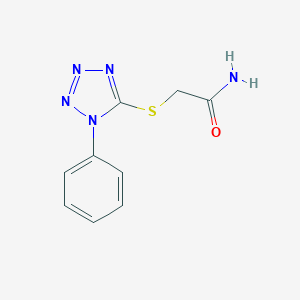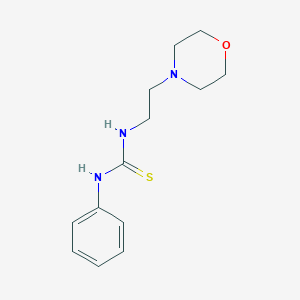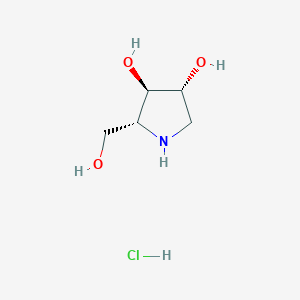
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
Descripción general
Descripción
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride, also known as 2-Hydroxymethyl-3,4-pyrrolidinediol hydrochloride, is a naturally occurring pyrrolidine alkaloid . It is an enzyme inhibitor, specifically inhibiting glycogen phosphorylase and α-glucosidases . It has been used as an α-glucosidase (GAA) inhibitor .
Synthesis Analysis
The synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride has been described in several studies . For instance, it has been synthesized in ten steps from D-serine with an overall yield of 49% . The key step of this synthesis makes use of the readily prepared serine-derived α-dibenzylamino aldehyde in a highly diastereoselective glycolate aldol reaction .Molecular Structure Analysis
The molecular formula of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride is C5H11NO3 · HCl . Its molecular weight is 169.61 . The SMILES string representation is Cl.OC[C@H]1NCC@@H[C@@H]1O .Chemical Reactions Analysis
As an enzyme inhibitor, 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride inhibits glycogen phosphorylase, a key enzyme in glycogenolysis . It inhibits glycogenolysis in isolated liver cells and in homogenates of cerebral cortex and cerebellum .Physical And Chemical Properties Analysis
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride is a solid substance . It is extremely hygroscopic and should be stored and handled under argon . It is soluble in water, with a solubility of 19.60-20.40 mg/mL .Aplicaciones Científicas De Investigación
Enzyme Inhibition
This compound is known to be an enzyme inhibitor . It has been used specifically as an α-glucosidase (GAA) inhibitor . This means it can block the action of α-glucosidase, an enzyme that breaks down carbohydrates into simple sugars. This property makes it useful in the study of metabolic processes and potentially in the treatment of disorders related to carbohydrate metabolism.
Glycogen Phosphorylase Inhibition
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride is an inhibitor of glycogen phosphorylase , a key enzyme in glycogenolysis . It inhibits glycogenolysis in isolated liver cells and in homogenates of cerebral cortex and cerebellum . This makes it a valuable tool in the study of glycogen metabolism and related disorders.
Research on Metabolic Disorders
Due to its inhibitory effects on enzymes involved in carbohydrate metabolism, this compound has been used in research on metabolic disorders. For example, it has been used to inhibit glycogenolysis in liver and in brain in various animal models .
Synthesis of Other Compounds
As a derivative of 1,4-dideoxy-1,4-imino-D-arabinitol, it serves as a building block for the synthesis of numerous compounds , such as nucleoside analogs, polysaccharides, and peptides . This makes it a versatile tool in the field of organic synthesis.
Anti-Hyperglycemic Effects
In addition to its use in basic research, this compound has shown potential for therapeutic applications. It has demonstrated anti-hyperglycemic effects in ob/ob mice, a model of obesity and type 2 diabetes .
Neurological Research
The compound’s ability to inhibit glycogenolysis in brain tissue makes it a useful tool in neurological research. It has been used to study the role of glycogenolysis in memory and learning .
Mecanismo De Acción
Target of Action
The primary targets of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride, also known as (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, are glycogen phosphorylase (GP) and α-glucosidases . These enzymes play a crucial role in glycogen metabolism, controlling the synthesis and degradation of glycogen, a multi-branched glucose polymer that serves as a form of energy storage in bacteria, fungi, and animals .
Mode of Action
This compound acts as a potent inhibitor of GP . It interacts with the active sites of these enzymes, binding to the subsite that is normally occupied by the glucosyl residue transferred between donor and acceptor substrates . This interaction results in the inhibition of the enzymes’ activity, thereby modulating cellular glycogen levels .
Biochemical Pathways
The compound affects the glycogen metabolism pathway. By inhibiting GP, it hinders the process of glycogenolysis, the breakdown of glycogen to glucose . This results in a decrease in the release of glucose from glycogen, affecting the overall energy metabolism in the organism.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The inhibition of GP and α-glucosidases by 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride leads to a decrease in the breakdown of glycogen to glucose . This can result in a reduction in blood glucose levels, making it potentially useful for the treatment of conditions like diabetes. Additionally, by modulating glycogen levels, it may also impact other cellular processes and pathways that rely on glycogen as an energy source.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-DEVUXVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016912 | |
| Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100991-92-2 | |
| Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride interact with its target and what are the downstream effects?
A1: 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride acts as a glycogen phosphorylase isoenzyme BB (GPBB) inhibitor. [] By inhibiting GPBB, it disrupts glycogenolysis, a process crucial for cellular proliferation and potassium homeostasis. [] This inhibition has downstream effects on the Na,K-ATPase/ERK1/2 signaling pathway, ultimately leading to reduced expression of O(6)-methylguanine-DNA methyltransferase (MGMT), an enzyme implicated in temozolomide resistance in gliomas. []
Q2: What is known about the structural characterization of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride?
A2: While the provided research does not explicitly state the molecular formula or weight, it highlights the use of vibrational circular dichroism (VCD) spectroscopy to characterize the molecule. [] The study focused on the mid-IR region (1600 – 1100 cm-1) and observed a characteristic intense negative band around 1144 cm-1. [] Density functional theory (DFT) calculations were employed to predict stable conformers and vibrational modes, providing further structural insights. []
Q3: Can you elaborate on the research regarding biomarkers and diagnostics related to 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride?
A4: One study identified elevated plasma levels of GPBB as a potential biomarker for temozolomide resistance in glioma patients. [] As 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride targets GPBB, further research could explore its potential use in combination with GPBB levels as a predictive biomarker for treatment response or for monitoring the effectiveness of GPBB-targeted therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




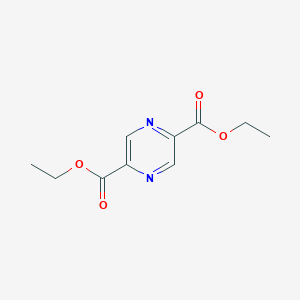
![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)
![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)
![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)
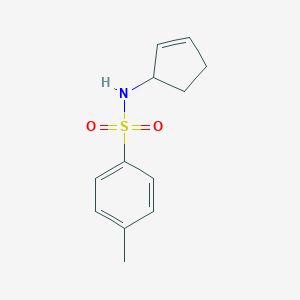
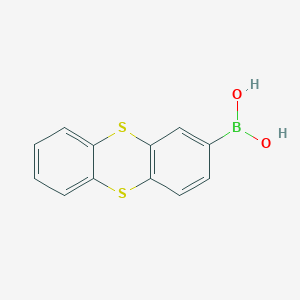
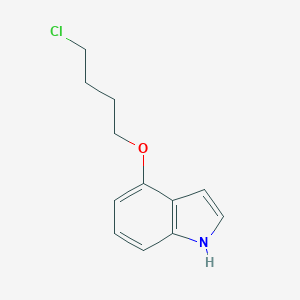
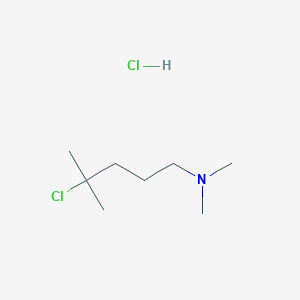
![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)
